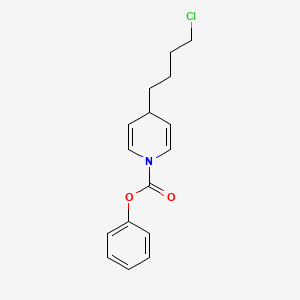![molecular formula C10H11NO3 B14293879 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione CAS No. 129748-28-3](/img/structure/B14293879.png)
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione is a heterocyclic compound that contains a fused furan and pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be achieved through several methods. One common approach involves the annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Aplicaciones Científicas De Investigación
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively inhibit the post-acid activity of mammalian 20S proteasomes . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives. These compounds share a similar fused ring structure but may differ in their specific functional groups and biological activities . The unique structural features of this compound, such as its trimethyl substitution, contribute to its distinct properties and applications .
List of Similar Compounds
Propiedades
Número CAS |
129748-28-3 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C10H11NO3/c1-10(2)6-4-5-11(3)8(12)7(6)9(13)14-10/h4-5H,1-3H3 |
Clave InChI |
ANFMKCSQXDEJMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=O)N(C=C2)C)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


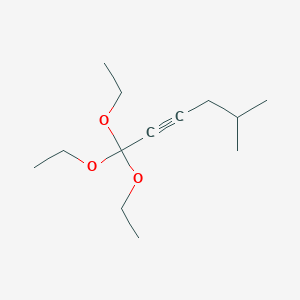

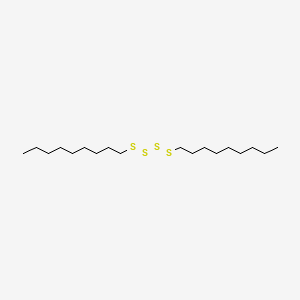

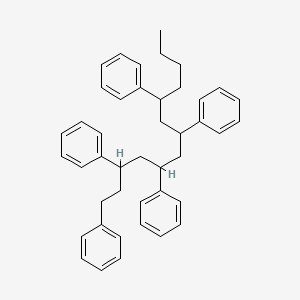
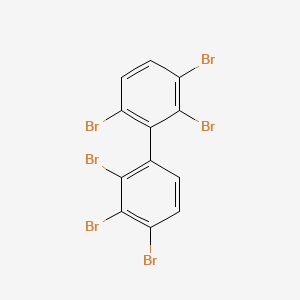
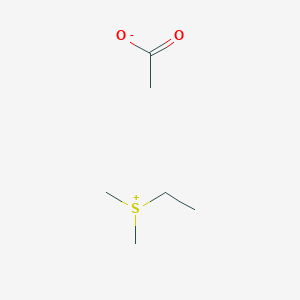
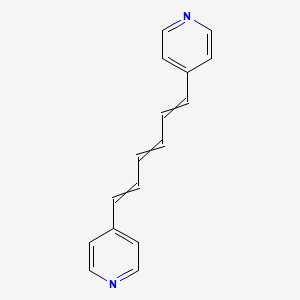
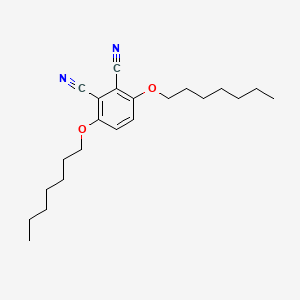
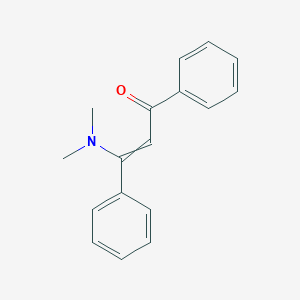
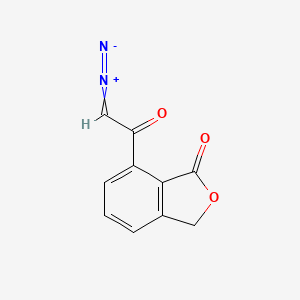
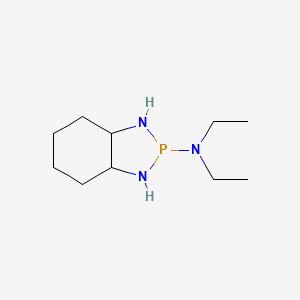
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
